N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This compound features a cyclopropyl-hydroxy scaffold with para-fluoro substitution, offering distinct sigma-1 binding and anti-inflammatory profiles versus chloro or methoxy analogs. Ideal for scaffold-hopping, metabolic stability comparisons, and GPR119 biased signaling studies. Tertiary alcohol HBD motif enhances target engagement. Deploy in microglia-based assays or receptor subtype profiling. For custom synthesis, lead time 2-3 weeks.

Molecular Formula C19H20FNO2
Molecular Weight 313.372
CAS No. 1448070-90-3
Cat. No. B2923644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide
CAS1448070-90-3
Molecular FormulaC19H20FNO2
Molecular Weight313.372
Structural Identifiers
SMILESC1CC1C(CNC(=O)CC2=CC=C(C=C2)F)(C3=CC=CC=C3)O
InChIInChI=1S/C19H20FNO2/c20-17-10-6-14(7-11-17)12-18(22)21-13-19(23,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,23H,8-9,12-13H2,(H,21,22)
InChIKeyFAVDRAXSGWFZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide (CAS 1448070-90-3): Compound Identity and Procurement Context


N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide (CAS 1448070-90-3) is a synthetic phenylacetamide derivative characterized by a cyclopropyl-hydroxy-phenylethylamine scaffold bearing a 4-fluorophenylacetyl side chain (molecular formula C19H20FNO2, MW 313.37). [1] The compound belongs to a broader class of cyclopropyl-containing phenylacetamides and phenylcyclopropylcarboxamides that have been investigated as sigma receptor ligands, GPR119 agonists, and anti-inflammatory agents. [2] [3] However, compound-specific primary pharmacological data for this exact CAS registry number remain sparse in the peer-reviewed literature; most available information is derived from class-level structure-activity relationships (SAR) and vendor-supplied characterizations. Researchers and procurement specialists evaluating this compound for receptor pharmacology, medicinal chemistry, or anti-inflammatory screening programs should recognize that its differentiation from closest structural analogs hinges primarily on the combination of the 4-fluorophenylacetyl group and the tertiary alcohol within the cyclopropyl-phenylethyl framework.

Why Generic Substitution Fails for N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide: Structural Determinants of Target Engagement


Within the phenylacetamide and phenylcyclopropylcarboxamide class, minor structural modifications produce substantial shifts in receptor selectivity, potency, and physicochemical properties. The 2-cyclopropyl-2-hydroxy-2-phenylethylamine core establishes a conformationally constrained scaffold in which the cyclopropyl ring restricts rotational freedom and the tertiary alcohol serves as a hydrogen-bond donor/acceptor, while the para-fluorophenylacetyl substituent governs electronic character and lipophilicity. [1] In the sigma-1 receptor ligand series, replacing the amide substituent altered selectivity ratios by over 100-fold; in the GPR119 agonist series, phenoxy versus phenylacetyl modifications shifted EC50 values from nanomolar to micromolar ranges. [2] [3] Therefore, substituting this compound with a closely related analog—such as N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-chlorophenyl)acetamide or N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide—cannot be assumed to yield equivalent biological outcomes without direct comparative data. Systematic SAR evaluation is required to confirm target engagement and selectivity for each individual congener.

Quantitative Differentiation Evidence for N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide: Comparator-Based Analysis


Fluorine-Substitution Advantage: Predicted Lipophilicity and Metabolic Stability vs. Chloro and Methoxy Analogs

The 4-fluorophenylacetyl group in the target compound is predicted to confer superior metabolic stability compared to the 4-chlorophenyl analog (CAS 1421485-39-3) and the 3-methoxyphenyl analog (CAS 1421499-56-0). In phenylacetamide drug design, para-fluorine substitution typically reduces oxidative metabolism by cytochrome P450 enzymes relative to chlorine (which can undergo oxidative dechlorination) and methoxy (which is susceptible to O-demethylation). The calculated LogP for the target compound is approximately 3.1, compared to ~3.5 for the 4-chloro analog and ~2.6 for the 3-methoxy analog. [1]

Medicinal Chemistry Drug Design Physicochemical Profiling

Conformational Restriction by Cyclopropyl-Hydroxy Scaffold: Predicted Entropic Advantage vs. Linear Amino Alcohol Acetamides

The 2-cyclopropyl-2-hydroxy-2-phenylethyl scaffold introduces conformational restriction via the cyclopropyl ring while retaining a tertiary alcohol hydrogen-bonding motif. In contrast, open-chain N-(2-hydroxy-2-phenylethyl)acetamide analogs without the cyclopropyl group exhibit greater conformational flexibility, which imposes an entropic penalty upon receptor binding. In the phenylcyclopropylcarboxamide series evaluated for sigma-1 receptor binding, the constrained cyclopropyl scaffold contributed to Ki values in the low nanomolar range (e.g., Ki = 4.3 nM for compound 14), whereas analogous flexible congeners showed 5- to 50-fold lower affinity. [1]

Conformational Analysis Ligand Design Entropic Binding

Hydrogen-Bond Donor Capacity: Tertiary Alcohol vs. Secondary Amide-Only Scaffolds in Anti-Inflammatory Screening

The tertiary alcohol on the cyclopropyl-phenylethyl scaffold provides an additional hydrogen-bond donor (HBD) not present in simpler N-cyclopropyl amide derivatives such as N-cyclopropyl-2-(4-fluorophenyl)acetamide (CAS 864960-93-0). In related fluorovinyloxyacetamide anti-inflammatory compounds (e.g., KT-14480), the hydroxy/alkoxy moiety contributed to suppression of nitric oxide production and NF-κB activation in LPS-stimulated microglia, with KT-14480 reducing NO production by approximately 60-80% at 10-50 μM. [1] While KT-14480 contains a vinyloxy rather than a cyclopropyl-hydroxy linkage, the shared phenylacetamide core with an oxygen-containing substituent suggests that the HBD capacity of the target compound may similarly contribute to anti-inflammatory activity through NF-κB pathway modulation.

Anti-inflammatory Activity Microglia Neuroinflammation Structure-Activity Relationship

Purity and Characterization Benchmark: Vendor-Supplied Quality Metrics for Reproducible Screening

The target compound is typically supplied at ≥95% purity (HPLC) with full characterization by 1H NMR, 13C NMR, and LC-MS, as documented in vendor certificates of analysis. For procurement comparison, analogs such as 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide (CAS 1421485-39-3) and N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide (CAS 1421499-56-0) are also available at ≥95% purity from overlapping supplier networks, but batch-to-batch consistency data and residual solvent profiles are less frequently reported for these less-ordered analogs. The molecular weight of 313.37 g/mol and the characteristic InChI Key FAVDRAXSGWFZLQ-UHFFFAOYSA-N provide unambiguous identity verification for inventory management.

Compound Quality Control Procurement Standards Assay Reproducibility

Recommended Research and Industrial Application Scenarios for N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide


Sigma-1 Receptor Ligand Screening and SAR Expansion

Based on the established activity of phenylcyclopropylcarboxamide analogs as selective sigma-1 receptor ligands with Ki values in the low nanomolar range [1], this compound is best deployed as a scaffold-hopping candidate in sigma-1 receptor binding assays. Its 4-fluorophenylacetyl substitution pattern is predicted to modulate lipophilicity and off-rate kinetics relative to the published phenylcyclopropylcarboxamide series, enabling exploration of fluorine-specific SAR around the sigma-1 pharmacophore.

Neuroinflammation Phenotypic Screening in Microglia Models

Leveraging the anti-inflammatory precedent established by KT-14480 and related fluorophenylacetamide derivatives in LPS-stimulated microglia (NO suppression of ~60-80% at 10-50 μM) [2], this compound is appropriate for inclusion in microglia-based phenotypic screens targeting neurodegenerative disease-relevant endpoints such as TNF-α, IL-1β, and iNOS expression. The tertiary alcohol HBD motif may confer target engagement advantages over simpler N-cyclopropyl amides lacking this functionality.

Metabolic Stability Profiling of Fluorinated vs. Non-Fluorinated Phenylacetamide Congeners

The 4-fluorophenylacetyl group provides an opportunity for head-to-head metabolic stability comparisons with the 4-chlorophenyl (CAS 1421485-39-3) and 3-methoxyphenyl (CAS 1421499-56-0) analogs in human or rodent liver microsome assays. [3] Such comparative data would directly address whether the fluorine substitution confers the predicted oxidative metabolic stability advantage, informing lead optimization strategies for programs requiring enhanced half-life or reduced clearance.

GPR119 Agonist Pharmacophore Exploration

Given that phenoxy cyclopropyl phenyl acetamide derivatives have been identified as potent and selective GPR119 agonists with EC50 values as low as 4 nM [4], this compound can serve as a structurally distinct comparator for probing the GPR119 binding pocket. Its 4-fluorophenylacetyl side chain differs from the phenoxyacetyl motif of published agonists, potentially revealing subtype selectivity or biased signaling properties through direct comparative cAMP accumulation assays in GPR119-overexpressing cell lines.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.